molecular formula C19H16N6O4 B2564827 3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 896677-56-8

3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2564827
M. Wt: 392.375
InChI Key: ZVZLDKMSNMHDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a triazole ring fused with a pyrimidine ring . The presence of various substituents on these rings can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines largely depend on the substituents present on the triazole and pyrimidine rings . These substituents can influence the reactivity of the compound and its interaction with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines can vary widely depending on the specific substituents present on the triazole and pyrimidine rings . These properties can influence the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Pathways and Structural Analysis : Research has focused on developing novel synthetic routes to triazolopyrimidin derivatives and analyzing their structures through various techniques. For instance, Lahmidi et al. (2019) detailed the synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculations, and antibacterial activity of a novel derivative, showcasing the complex synthetic methodologies and structural elucidation techniques employed in this field of research Lahmidi et al., 2019.

Biological Activities

  • Antibacterial and Antimicrobial Activities : Several studies have synthesized triazolopyrimidin derivatives and evaluated their antibacterial and antimicrobial properties. For example, a study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents Bektaş et al., 2007.

Chemical Properties and Applications

  • Regioselective Alkylation and Activity Studies : Research by Islam et al. (2008) on 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones revealed insights into regioselective alkylation techniques and evaluated the compounds for antiviral and antitumor activities, highlighting the multifaceted applications of these compounds in medicinal chemistry Islam et al., 2008.

Future Directions

The study of triazolopyrimidines is a promising area of research due to their diverse biological activities . Future research may focus on synthesizing new triazolopyrimidine derivatives and studying their biological activities .

properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c1-2-29-16-9-7-14(8-10-16)24-18-17(21-22-24)19(26)23(12-20-18)11-13-3-5-15(6-4-13)25(27)28/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZLDKMSNMHDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

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